6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with piperazine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted hydrazines and pyrimidine derivatives.
Substitution with Piperazine and Piperidine: The core structure is then functionalized with piperazine and piperidine groups. This step often involves nucleophilic substitution reactions where the piperazine and piperidine moieties are introduced using their respective halide salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying substituents on the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halide salts of piperazine and piperidine are used under basic conditions to introduce these groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential interactions with various biological targets, including receptors and enzymes. It is particularly of interest in the study of neurotransmitter systems.
Medicine
In medicine, 6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways involved depend on the specific biological context and the target receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both piperazine and piperidine moieties. This unique structure may confer distinct pharmacological properties, making it a valuable compound for drug development and research.
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN7/c1-26-19-18(15-23-26)20(28-9-3-2-4-10-28)25-21(24-19)29-13-11-27(12-14-29)17-7-5-16(22)6-8-17/h5-8,15H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUVDUDAAANNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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